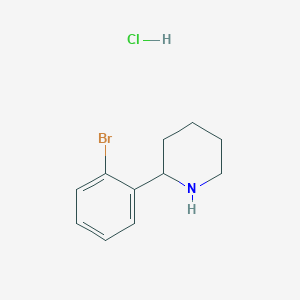

2-(2-Bromophenyl)piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

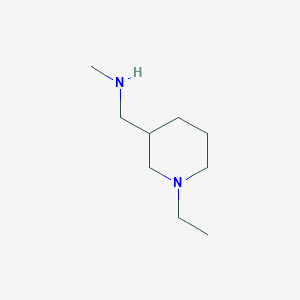

The synthesis of piperidine derivatives, such as 2-(2-Bromophenyl)piperidine hydrochloride, involves various intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)piperidine hydrochloride is 1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-(2-Bromophenyl)piperidine hydrochloride has a molecular weight of 276.6 g/mol.科学的研究の応用

Drug Design and Development

2-(2-Bromophenyl)piperidine hydrochloride: is a valuable intermediate in medicinal chemistry. It is often used in the synthesis of various pharmacologically active molecules. Its structure is pivotal in the design of drugs due to the presence of the piperidine ring, a common motif in many pharmaceutical compounds . The bromophenyl group can act as a precursor for further functionalization, allowing for the creation of diverse compounds with potential therapeutic effects.

Biological Research

In biological research, this compound is utilized to study interactions with biological targets. It can help in understanding the binding affinity and activity of piperidine derivatives on various receptors and enzymes. This is crucial for the development of new drugs and for gaining insights into the mechanism of action at the molecular level .

Chemical Synthesis

This compound serves as a building block in organic synthesis. It can undergo various chemical reactions, such as palladium-catalyzed coupling reactions, to form more complex molecules. These synthetic routes are essential for producing compounds used in further pharmacological studies and drug development processes .

Laboratory Experiments

“2-(2-Bromophenyl)piperidine hydrochloride” is used in laboratory experiments to test new synthetic methods or to produce novel derivatives for screening purposes. It’s a compound that can be manipulated under laboratory conditions to yield new chemical entities with potential biological activities .

Pharmacological Applications

Piperidine derivatives, including those related to “2-(2-Bromophenyl)piperidine hydrochloride”, have been studied for their pharmacological properties. They are present in more than twenty classes of pharmaceuticals and have been explored for their potential as anticancer, analgesic, and anti-inflammatory agents, among others .

Anticancer Research

Specifically, in anticancer research, piperidine derivatives have shown promise in inhibiting cell migration and inducing cell cycle arrest. These properties are vital for the development of new anticancer therapies. “2-(2-Bromophenyl)piperidine hydrochloride” can be a precursor in synthesizing compounds that target crucial signaling pathways in cancer cells .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into new synthesis methods and potential applications of piperidine derivatives, including 2-(2-Bromophenyl)piperidine hydrochloride, is likely to continue in the future .

作用機序

Target of Action

Many piperidine derivatives are known to interact with various receptors in the nervous system, such as the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Piperidine derivatives often act as antagonists at their target receptors. They bind to the receptor and block its activation by the natural ligand, thereby inhibiting the signal transmission .

特性

IUPAC Name |

2-(2-bromophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBKDKCHGUBLHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)piperidine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methylmethanamine](/img/structure/B1286103.png)

![4-[(chloroacetyl)amino]-N-cyclopentylbenzamide](/img/structure/B1286109.png)

![4-[(chloroacetyl)amino]-N-isopropylbenzamide](/img/structure/B1286111.png)